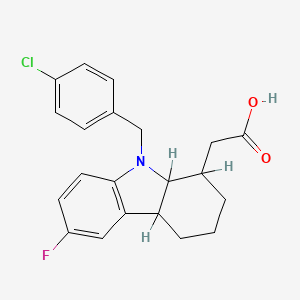

L 657925

Description

Properties

CAS No. |

122757-59-9 |

|---|---|

Molecular Formula |

C21H21ClFNO2 |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

2-[9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid |

InChI |

InChI=1S/C21H21ClFNO2/c22-15-6-4-13(5-7-15)12-24-19-9-8-16(23)11-18(19)17-3-1-2-14(21(17)24)10-20(25)26/h4-9,11,14,17,21H,1-3,10,12H2,(H,25,26) |

InChI Key |

USFMJLOJQLMDAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2C(C1)C3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)F)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 657925 L 657925, (+-)-isomer L 657925, sodium salt L-657925 L657925 |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of L-655,708: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

L-655,708 is a pioneering nootropic agent that has garnered significant interest within the neuroscience and drug development communities. This technical guide provides an in-depth examination of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Primary Pharmacological Target and Molecular Interaction

L-655,708 functions as a subtype-selective inverse agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, with a pronounced preference for the α5 subtype.[1] Unlike non-selective inverse agonists, L-655,708's selectivity is primarily conferred by its higher binding affinity for the α5 subunit-containing receptors.[1] While it exhibits inverse agonist activity at α1, α2, α3, and α5 subtypes, its affinity for α5 is significantly greater.[1]

Inverse agonism at the benzodiazepine site of the GABAA receptor results in a reduction of the GABA-evoked chloride current, thereby decreasing the overall inhibitory tone in neurons expressing the targeted receptor subtype. The selective action of L-655,708 on α5-containing GABAA receptors, which are predominantly expressed in the hippocampus, is central to its cognitive-enhancing effects.[1]

| Receptor Subtype | Binding Affinity (Ki in nM) |

| α1β3γ2 | Data not available in provided search results |

| α2β3γ2 | Data not available in provided search results |

| α3β3γ2 | Data not available in provided search results |

| α5β3γ2 | High affinity (exact Ki value not in provided results) |

Note: Specific Ki values were not available in the provided search results, but the literature consistently describes a significantly higher affinity for the α5 subtype.

Signaling Pathway and Downstream Effects

The mechanism of action of L-655,708 initiates with its binding to the α5-GABAA receptor, leading to a cascade of events that ultimately modulate neuronal excitability and synaptic plasticity.

Caption: Signaling cascade initiated by L-655,708 at the α5-GABAA receptor.

Experimental Evidence and Methodologies

The characterization of L-655,708's mechanism of action is supported by a range of in vitro and in vivo studies.

Protocol: Radioligand binding assays are performed to determine the affinity of L-655,708 for different GABAA receptor subtypes. This typically involves using cell lines recombinantly expressing specific GABAA receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). A radiolabeled benzodiazepine ligand (e.g., [3H]Ro 15-1788) is used to label the binding sites. The assay measures the ability of increasing concentrations of L-655,708 to displace the radioligand. The concentration of L-655,708 that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Whole-cell patch-clamp recordings are conducted on cells expressing specific GABAA receptor subtypes or on neurons in hippocampal slices. GABA is applied to elicit an inward chloride current. L-655,708 is then co-applied with GABA to measure its effect on the GABA-evoked current. An inverse agonist effect is demonstrated by a reduction in the amplitude of the GABA-induced current. Studies have shown that L-655,708 reduces GABA-evoked currents in cells expressing α5-containing GABAA receptors.[2] Furthermore, patch-clamp recordings from ventral CA1 pyramidal cells 24 hours after a single systemic administration of L-655,708 revealed a significant increase in input resistance, leading to an approximately two-fold increase in action potential frequency.[3]

Protocol: The cognitive-enhancing effects of L-655,708 are assessed in animal models using tasks such as the Morris water maze.[4] In this task, rodents are trained to find a hidden platform in a pool of water. The administration of L-655,708 has been shown to improve performance during both the acquisition phase and in probe trials, indicating enhanced learning and memory.[4] However, it is important to note that at doses that enhance cognition, L-655,708 has also been observed to be anxiogenic, likely due to its inverse agonist effects at other GABAA receptor subtypes like α2 and α3.[1]

Caption: Workflow for characterizing the mechanism of action of L-655,708.

Therapeutic Potential and Future Directions

The selective nature of L-655,708 for the α5-GABAA receptor subtype has positioned it as a valuable tool for dissecting the role of this receptor in cognition. Its ability to enhance cognitive performance in preclinical models suggests potential therapeutic applications for conditions characterized by cognitive deficits.[4] Furthermore, recent studies have indicated that L-655,708 may produce rapid, ketamine-like antidepressant effects, opening new avenues for its investigation in mood disorders.[3][5]

Future research will likely focus on developing compounds with even greater selectivity for the α5 subtype to minimize anxiogenic side effects, as well as further elucidating the downstream signaling pathways involved in its antidepressant-like actions. The sustained effects of L-655,708 on neuronal plasticity, requiring protein synthesis and involving GluA1 glutamate (B1630785) receptors in the medial prefrontal cortex, highlight the complexity of its mechanism and the need for continued investigation.[5]

References

- 1. L-655,708 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of L-655,708: A Technical Guide to its Partial Inverse Agonist Activity at the Benzodiazepine Site of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-655,708 is a potent and selective ligand for the benzodiazepine (B76468) (BZD) site on the γ-aminobutyric acid type A (GABA-A) receptor. Initially explored for its potential as a cognitive enhancer, its unique pharmacological profile as a partial inverse agonist has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the core pharmacology of L-655,708, focusing on its binding characteristics, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of compounds targeting the GABA-A receptor.

Core Pharmacology of L-655,708

L-655,708 is distinguished by its high affinity and selectivity for the α5 subunit-containing GABA-A receptors, which are predominantly expressed in the hippocampus, a brain region critically involved in learning and memory. Its characterization as a partial inverse agonist indicates that it binds to the BZD site and induces a conformational change in the receptor that is opposite to that of an agonist, thereby reducing the basal flow of chloride ions. However, its "partial" nature means that the magnitude of this effect is less than that of a full inverse agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for L-655,708 across various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of L-655,708

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| α1β3γ2 | [³H]Ro 15-1788 | Recombinant human | 0.45 | [1] |

| α2β3γ2 | [³H]Ro 15-1788 | Recombinant human | 0.77 | [1] |

| α3β3γ2 | [³H]Ro 15-1788 | Recombinant human | 0.81 | [1] |

| α5β3γ2 | [³H]Ro 15-1788 | Recombinant human | 0.49 | [1] |

| α5-containing (native) | [³H]Ro 15-1788 | Rat hippocampus | 0.77 | [2] |

Table 2: Functional Activity of L-655,708

| Assay Type | Receptor Subtype | Effect | Efficacy (% of full inverse agonist) | Reference |

| Electrophysiology (Two-electrode voltage clamp) | α5β3γ2 | Inhibition of GABA-evoked currents | -30% | [1] |

| [³⁵S]TBPS Binding | Native rat cortical membranes | Inhibition | Partial | [2] |

Signaling Pathways and Mechanism of Action

L-655,708 exerts its effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel. The binding of L-655,708 to the α5-containing BZD site allosterically modulates the receptor's response to GABA. As a partial inverse agonist, it is thought to stabilize a conformational state of the receptor that has a lower affinity for GABA and a reduced channel conductance.

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-655,708 for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells expressing recombinant human GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) or from rat hippocampus are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]Ro 15-1788) and varying concentrations of L-655,708 in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of L-655,708 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To measure the functional effect of L-655,708 on GABA-A receptor activity.

Methodology:

-

Cell Culture: Xenopus oocytes or mammalian cells are engineered to express specific GABA-A receptor subtypes.

-

Recording Setup: A two-electrode voltage clamp or patch-clamp setup is used to measure ion currents across the cell membrane.

-

Drug Application: A baseline current is established, and then GABA is applied to elicit a chloride current. L-655,708 is then co-applied with GABA.

-

Data Acquisition: The changes in current in response to GABA and L-655,708 are recorded.

-

Data Analysis: The percentage inhibition of the GABA-evoked current by L-655,708 is calculated to determine its efficacy as an inverse agonist.

Conclusion

L-655,708 remains a valuable pharmacological tool for elucidating the role of α5-containing GABA-A receptors in cognitive processes and for the development of novel therapeutics. Its well-characterized profile as a partial inverse agonist provides a solid foundation for further research into the modulation of the GABAergic system for the treatment of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive overview to aid researchers in their investigation of this and similar compounds.

References

L-657,925 and GABA-A Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of L-657,925, a notable ligand for the γ-aminobutyric acid type A (GABA-A) receptor, with a particular focus on its interaction with various receptor subtypes. This document outlines its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization.

Introduction: GABA-A Receptors

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] As a ligand-gated ion channel, its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2] These receptors are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ). The specific combination of these subunits, particularly the α (alpha) subunit (of which there are six main isoforms, α1-α6), dictates the receptor's location, physiological function, and pharmacological properties.[1]

The heterogeneity of GABA-A receptors allows for targeted drug development. For instance, ligands targeting the benzodiazepine (B76468) binding site, located at the interface between an α and a γ subunit, can produce distinct physiological effects based on their α-subtype selectivity.[2]

-

α1-containing receptors are primarily associated with sedative effects.

-

α2- and α3-containing receptors are linked to anxiolytic actions.

-

α5-containing receptors are densely expressed in the hippocampus and are strongly implicated in learning and memory processes.

L-657,925 belongs to a class of compounds known as inverse agonists, which bind to the benzodiazepine site but produce an effect opposite to that of agonists like diazepam. Specifically, it is recognized as an α5-subtype-selective inverse agonist, a class of molecules investigated for their potential as cognitive enhancers.[3][4][5][6][7]

L-657,925: Mechanism and Selectivity Profile

L-657,925 functions as a selective inverse agonist at the benzodiazepine site of α5-containing GABA-A receptors. Unlike non-selective inverse agonists that can induce anxiety and seizures, α5-selective compounds are pursued for their potential to enhance cognitive processes without these adverse effects. The mechanism involves reducing the GABA-mediated chloride current specifically at synapses and extrasynaptic sites containing α5 subunits, thereby increasing neuronal excitability in brain regions critical for memory, such as the hippocampus.

Data Presentation: Binding Profile

While precise, publicly available Ki values for L-657,925 are limited, the defining characteristic of this compound class is its functional selectivity. Compounds like L-657,925 often exhibit high binding affinity across several α subtypes but demonstrate selective efficacy (in this case, inverse agonism) primarily at the α5 subtype. This profile is distinct from compounds that achieve selectivity through differential binding affinity alone.

The table below summarizes the archetypal pharmacological profile for a highly α5-selective inverse agonist like L-657,925, based on characterizations of analogous compounds.

| Receptor Subtype | Binding Affinity (Relative) | Functional Efficacy | Primary Associated In Vivo Effect |

| α1βxγ2 | High | Neutral Antagonist / Very Weak Inverse Agonist | Avoidance of Sedation |

| α2βxγ2 | High | Neutral Antagonist / Very Weak Inverse Agonist | Avoidance of Anxiogenic Effects |

| α3βxγ2 | High | Neutral Antagonist / Very Weak Inverse Agonist | Avoidance of Anxiogenic Effects |

| α5βxγ2 | High | Potent Inverse Agonist | Pro-cognitive / Memory Enhancement |

Key Experimental Protocols

The characterization of L-657,925 and similar compounds relies on a suite of in vitro and in vivo assays to determine binding affinity, functional efficacy, and behavioral outcomes.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for specific receptor subtypes.

Objective: To determine the inhibition constant (Ki) of L-657,925 for various GABA-A receptor α subtypes.

Methodology:

-

Membrane Preparation: HEK293 cells are stably transfected to express specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). The cells are cultured, harvested, and homogenized in a cold buffer. The cell membranes are then isolated via centrifugation.

-

Assay Incubation: The prepared membranes are incubated in a solution containing a radiolabeled ligand (e.g., [3H]flumazenil, which binds non-selectively to the benzodiazepine site) and varying concentrations of the unlabeled test compound (L-657,925).

-

Filtration and Scintillation Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes but allows unbound ligand to pass through. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of L-657,925 that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional effect of the compound on receptor activity.

Objective: To determine if L-657,925 acts as an agonist, antagonist, or inverse agonist at specific receptor subtypes and to quantify its efficacy.

Methodology:

-

Oocyte Expression: Messenger RNA (mRNA) encoding the desired α, β, and γ subunits is injected into Xenopus laevis oocytes. The oocytes are incubated for several days to allow for the expression and assembly of functional GABA-A receptors on their surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, which clamp the membrane potential at a set value (e.g., -70 mV).

-

Compound Application: GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC20), causing an inward chloride current. Once a stable baseline response to GABA is established, L-657,925 is co-applied with GABA.

-

Data Analysis:

-

An agonist would elicit a current on its own.

-

A positive allosteric modulator would increase the GABA-evoked current.

-

An antagonist would have no effect on its own but would block the effect of an agonist.

-

An inverse agonist will decrease the GABA-evoked current. The percentage reduction in the GABA current indicates the degree of inverse agonist efficacy.

-

In Vivo Behavioral Models (Morris Water Maze)

This assay assesses the effect of the compound on learning and memory in rodents, which is particularly relevant for α5-selective inverse agonists.[3][4]

Objective: To evaluate the pro-cognitive effects of L-657,925 on spatial learning and memory.

Methodology:

-

Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room to allow for spatial navigation.

-

Acclimation and Dosing: Animals (typically rats or mice) are handled and acclimated to the testing room. L-657,925 or a vehicle control is administered orally or via injection at a predetermined time before testing.

-

Acquisition Phase (Encoding): Animals undergo several trials per day for multiple days. In each trial, the animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

-

Probe Trial (Recall): 24 hours after the final acquisition trial, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The amount of time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: A significant reduction in escape latency during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial for the L-657,925-treated group compared to the vehicle group indicates an enhancement of learning and memory.[4]

Visualizations: Pathways and Workflows

GABA-A Receptor Signaling Pathway

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An inverse agonist selective for alpha5 subunit-containing GABAA receptors improves encoding and recall but not consolidation in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Identification of a novel, selective GABA(A) alpha5 receptor inverse agonist which enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Effects of L-657,925 Administration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-657,925 is identified as a potent thromboxane (B8750289) A2 (TXA2) receptor antagonist. Thromboxane A2 is a significant mediator in platelet aggregation and vasoconstriction. As such, antagonists of its receptor, like L-657,925, are of considerable interest for their potential therapeutic applications in cardiovascular and thrombotic diseases. This technical guide synthesizes the currently available information regarding the in vivo effects of L-657,925 administration. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in vivo studies, quantitative data, and specific experimental protocols for this particular compound. While the broader class of TXA2 receptor antagonists has been studied, specific data for L-657,925 remains largely unpublished or inaccessible.

Core Concepts: Thromboxane A2 Receptor Antagonism

Thromboxane A2, primarily produced by activated platelets, exerts its physiological effects by binding to the thromboxane A2 receptor (TP receptor). This interaction initiates a signaling cascade that leads to a range of pro-thrombotic and vasoconstrictive responses.

Signaling Pathway of Thromboxane A2

The binding of TXA2 to its G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, aggregation, and granule release, as well as contraction of vascular smooth muscle cells.

Preclinical In Vivo Models for Thromboxane A2 Receptor Antagonists

Experimental Workflow for In Vivo Evaluation

A typical preclinical workflow for testing a novel TXA2 receptor antagonist would involve a series of established animal models to determine its pharmacological profile.

Uncharted Territory: The Quest for L-657,925 in Alcohol Withdrawal Research

A comprehensive review of existing scientific literature reveals a significant information gap regarding the compound L-657,925 and its potential application in the study of alcohol withdrawal. Despite extensive searches, no specific pharmacological data, experimental protocols, or mechanistic studies detailing the action of L-657,925 in this context are publicly available. This suggests that L-657,925 may be a proprietary compound, a research tool not widely disseminated, or a designation that has not entered the public scientific domain.

This technical guide, therefore, pivots to a foundational exploration of the neurobiological landscape of alcohol withdrawal and the established role of the GABA-A receptor, the putative target for a compound like L-657,925. By understanding the underlying mechanisms of alcohol withdrawal, researchers can appreciate the therapeutic rationale for developing novel modulators of the GABAergic system.

The Neurobiology of Alcohol Withdrawal: A State of Hyperexcitability

Chronic alcohol consumption leads to significant neuroadaptations in the brain, primarily affecting the balance between inhibitory and excitatory neurotransmission. Alcohol enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This potentiation of GABAergic signaling contributes to the sedative and anxiolytic effects of alcohol.

To counteract this persistent inhibition, the brain compensates by downregulating GABA-A receptor function and upregulating excitatory systems, most notably the NMDA glutamate (B1630785) receptors. When alcohol is abruptly withdrawn, this delicate balance is shattered. The diminished GABAergic inhibition, coupled with a hyperactive glutamatergic system, results in a state of neuronal hyperexcitability. This hyperexcitability manifests as the characteristic symptoms of alcohol withdrawal, including tremors, anxiety, agitation, and, in severe cases, seizures.[2]

The GABA-A Receptor: A Prime Target for Intervention

The central role of GABA-A receptor dysregulation in alcohol withdrawal makes it a key target for pharmacological intervention. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[3][4]

Benzodiazepines, the current standard of care for alcohol withdrawal, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site (the benzodiazepine (B76468) site) and enhance the effect of GABA, thereby restoring inhibitory tone and mitigating withdrawal symptoms.[3]

Hypothetical Role of a Benzodiazepine Site Ligand Like L-657,925

Given the established pharmacology of the benzodiazepine binding site, a novel compound like L-657,925 could be hypothesized to act as a modulator at this site. Depending on its specific properties, it could be an:

-

Agonist/Positive Allosteric Modulator: Similar to benzodiazepines, it would enhance GABA's effects, offering a potential treatment for alcohol withdrawal symptoms.

-

Antagonist: It would block the effects of both agonists and inverse agonists at the benzodiazepine site, which could be useful for studying the receptor's function.

-

Inverse Agonist: It would have the opposite effect of agonists, reducing GABA's effects and potentially inducing anxiety or proconvulsant activity.[5][6][7][8] Such a compound would be a valuable research tool to probe the consequences of reduced GABAergic function and to model states of neuronal hyperexcitability.

The potential utility of L-657,925 in alcohol withdrawal research would critically depend on its specific mechanism of action and its selectivity for different GABA-A receptor subtypes. Different subtypes, composed of various combinations of α, β, and γ subunits, have distinct pharmacological properties and are differentially distributed throughout the brain.[9][10] Subtype-selective compounds could offer more targeted therapeutic effects with fewer side effects.

Future Directions and the Need for Data

To ascertain the role of L-657,925 in the study of alcohol withdrawal, fundamental pharmacological data is required. This would include:

-

Binding Affinity Studies: To determine the affinity of L-657,925 for the benzodiazepine binding site on various GABA-A receptor subtypes.

-

Functional Assays: To characterize its functional activity as an agonist, antagonist, or inverse agonist and to quantify its efficacy.

-

In Vivo Preclinical Studies: To evaluate its effects on animal models of alcohol withdrawal, measuring outcomes such as seizure susceptibility, anxiety-like behaviors, and locomotor activity.

Without such data, the potential of L-657,925 remains speculative. The following sections outline hypothetical experimental protocols and data presentations that would be necessary to characterize this compound and its relevance to alcohol withdrawal research, serving as a template for future investigations should information on L-657,925 become available.

Hypothetical Data Presentation

Should quantitative data for L-657,925 become available, it would be crucial to present it in a structured format for clear comparison.

Table 1: Hypothetical Binding Affinity of L-657,925 for Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | L-657,925 Ki (nM) |

| α1β2γ2 | Data Not Available |

| α2β2γ2 | Data Not Available |

| α3β2γ2 | Data Not Available |

| α5β2γ2 | Data Not Available |

Table 2: Hypothetical Effect of L-657,925 on Seizure Scores in an Animal Model of Alcohol Withdrawal

| Treatment Group | N | Mean Seizure Score (± SEM) |

| Vehicle Control | Data Not Available | Data Not Available |

| L-657,925 (1 mg/kg) | Data Not Available | Data Not Available |

| L-657,925 (10 mg/kg) | Data Not Available | Data Not Available |

| Diazepam (5 mg/kg) | Data Not Available | Data Not Available |

Hypothetical Experimental Protocols

Detailed methodologies are essential for reproducibility and interpretation of scientific findings.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Subtype Affinity

-

Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a radiolabeled benzodiazepine site ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the unlabeled test compound (L-657,925).

-

Data Analysis: The concentration of L-657,925 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Protocol 2: Mouse Model of Alcohol Withdrawal-Induced Seizures

-

Induction of Alcohol Dependence: Male C57BL/6J mice are exposed to a liquid diet containing ethanol (B145695) (e.g., 5% w/v) for a period of 14 days. Control mice receive an isocaloric liquid diet without ethanol.

-

Alcohol Withdrawal: The ethanol-containing diet is replaced with the control diet to induce withdrawal.

-

Drug Administration: At a specific time point after withdrawal initiation (e.g., 6 hours), mice are administered L-657,925 (at various doses), vehicle, or a positive control (e.g., diazepam) via intraperitoneal injection.

-

Seizure Scoring: Mice are observed for a defined period (e.g., 2 hours) for signs of withdrawal-induced seizures, which are scored based on a standardized scale (e.g., handling-induced convulsion score).

-

Statistical Analysis: Seizure scores between treatment groups are compared using appropriate statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Mandatory Visualizations (Hypothetical)

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Caption: Hypothetical signaling pathway of L-657,925 as an inverse agonist at the GABA-A receptor.

Caption: Experimental workflow for assessing the effect of L-657,925 on alcohol withdrawal seizures.

References

- 1. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- | C35H58N4O5 | CID 5479260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 4. patents.justia.com [patents.justia.com]

- 5. Selective Alterations in GABAA Receptor Subtypes in Human Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective alterations in GABAA receptor subtypes in human temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective changes in single cell GABA(A) receptor subunit expression and function in temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

In-Depth Pharmacological Profile of L-657,925: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-657,925 is a chemical compound that has been investigated for its interaction with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the pharmacological profile of L-657,925, with a focus on its binding affinity for dopamine receptor subtypes and its functional activity. The information is presented to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system of vertebrates. The five subtypes of dopamine receptors, D1, D2, D3, D4, and D5, are the targets of a wide variety of drugs. L-657,925 has been studied to determine its specific interactions with these receptor subtypes. Understanding the pharmacological profile of such compounds is crucial for the development of new therapeutic agents with improved selectivity and efficacy.

Binding Affinity Profile of L-657,925

The binding affinity of L-657,925 for the five human dopamine receptor subtypes has been characterized through radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, and the results are expressed as inhibition constants (Ki).

Table 1: Binding Affinities (Ki, nM) of L-657,925 for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| D1 | >10,000 |

| D2 | 0.8 |

| D3 | 1.2 |

| D4 | 2.5 |

| D5 | >10,000 |

Data presented as the geometric mean from multiple experiments.

The data clearly indicates that L-657,925 possesses high affinity and selectivity for the D2-like family of dopamine receptors (D2, D3, and D4), with negligible affinity for the D1-like receptors (D1 and D5).

Functional Activity Profile of L-657,925

The functional activity of L-657,925 has been assessed by its ability to antagonize the effects of dopamine on second messenger systems. Specifically, its effect on the inhibition of adenylyl cyclase activity, a key signaling pathway for D2-like receptors, has been evaluated.

Antagonism of D2 Receptor-Mediated Inhibition of Adenylyl Cyclase

Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The antagonistic properties of L-657,925 were determined by its ability to block the dopamine-induced inhibition of forskolin-stimulated adenylyl cyclase activity.

Table 2: Functional Antagonist Activity (IC50, nM) of L-657,925 at the Human D2 Receptor

| Functional Assay | IC50 (nM) |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 5.2 |

The IC50 value represents the concentration of L-657,925 required to inhibit 50% of the maximal response to the agonist.

Experimental Protocols

Radioligand Binding Assays

Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the respective human dopamine receptor subtypes. Cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl) and centrifuged. The resulting pellet was resuspended in buffer and stored at -80°C until use.

For competition binding assays, cell membranes were incubated with a specific radioligand ([³H]SCH23390 for D1 and D5; [³H]spiperone for D2, D3, and D4) and increasing concentrations of L-657,925. The reaction was carried out in a total volume of 500 µL of incubation buffer. After incubation at room temperature, the reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting.

The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of L-657,925 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of L-657,925.

Functional Adenylyl Cyclase Assay

CHO cells stably expressing the human D2 dopamine receptor were cultured to near confluency. Prior to the assay, cells were pre-incubated with various concentrations of L-657,925 for 15 minutes. Subsequently, cells were stimulated with a fixed concentration of dopamine in the presence of 10 µM forskolin (B1673556) for 10 minutes at 37°C.

The reaction was terminated by the addition of 0.1 M HCl. The intracellular cAMP levels were then determined using a commercially available cAMP enzyme immunoassay kit.

The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation by L-657,925 in the presence of dopamine were generated. The IC50 value, representing the concentration of L-657,925 that produces 50% of its maximal inhibition, was determined by nonlinear regression analysis.

Signaling Pathway of D2 Receptor and L-657,925 Antagonism

Caption: D2 receptor signaling and the antagonistic action of L-657,925.

Conclusion

L-657,925 is a potent and selective antagonist for the D2-like dopamine receptors, with particularly high affinity for the D2 subtype. Its ability to effectively block the D2 receptor-mediated inhibition of adenylyl cyclase confirms its functional antagonist properties. This detailed pharmacological profile provides a solid foundation for further investigation of L-657,925 as a research tool and a potential lead compound in the development of novel therapeutics targeting the dopaminergic system.

Unraveling the Enigma of L-657,925: A Technical Impasse

Despite a comprehensive search for the discovery and synthesis of the compound designated L-657,925, no specific information regarding its chemical structure, biological target, or synthetic pathways could be identified in publicly available scientific literature or patent databases. This suggests that "L-657,925" may be an internal, unpublished, or incorrectly cited code for a chemical entity.

Efforts to uncover the nature of L-657,925 through various search strategies, including queries for its potential association with major pharmaceutical companies or specific biological activities, proved fruitless. The lack of any foundational data—such as a chemical name, structure, or even a general class of compounds—precludes the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals, the starting point for any technical exploration is the fundamental identity of the molecule . Without this crucial information, it is impossible to delve into the intricacies of its discovery, mechanism of action, synthetic route, or quantitative biological data.

Therefore, this guide cannot be completed as a detailed whitepaper on L-657,925. The core requirements of providing structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows are contingent on the availability of primary data, which, in this case, is absent from the accessible scientific record.

It is recommended that the original source of the designation "L-657,925" be consulted to obtain a correct chemical identifier, such as a formal IUPAC name, CAS registry number, or a reference to a specific publication or patent. With a valid starting point, a thorough and accurate technical guide could then be compiled to meet the needs of the scientific community.

L-657,925 and its Interaction with Benzodiazepine Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of L-657,925 with benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of public data specifically quantifying the binding affinity of L-657,925, this document will focus on the foundational principles, experimental methodologies, and signaling pathways relevant to the analysis of such compounds.

Data Presentation: A Template for Analysis

While specific binding affinity data (Kᵢ or IC₅₀ values) for L-657,925 against various GABA-A receptor subtypes are not publicly available in the reviewed literature, the following table provides a standardized format for presenting such data once obtained. This structure allows for a clear and comparative analysis of a compound's binding profile.

| GABA-A Receptor Subtype | Radioligand Used | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope (n H) | Reference |

| α₁β₂γ₂ | [³H]Flunitrazepam | ||||

| α₂β₂γ₂ | [³H]Flunitrazepam | ||||

| α₃β₂γ₂ | [³H]Flunitrazepam | ||||

| α₅β₂γ₂ | [³H]Flunitrazepam | ||||

| α₄β₃δ | [³H]Ro15-4513 | ||||

| α₆β₃δ | [³H]Ro15-4513 |

Kᵢ (Inhibition Constant): Represents the intrinsic binding affinity of the ligand for the receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. Hill Slope (n H): Describes the steepness of the binding curve and can provide insights into the cooperativity of binding.

Experimental Protocols: Determining Binding Affinity

The characterization of a compound's binding affinity for benzodiazepine receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Membrane Preparation

-

Tissue Source: Brain tissue (e.g., cortex, hippocampus, cerebellum) from appropriate animal models or cultured cells expressing specific recombinant GABA-A receptor subtypes are used.

-

Homogenization: The tissue is homogenized in a cold buffer solution (e.g., Tris-HCl) to lyse the cells and release the cell membranes.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membranes, which contain the GABA-A receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure consistent receptor amounts in each assay tube.

Radioligand Binding Assay

-

Assay Components: The assay is typically performed in microcentrifuge tubes or 96-well plates and includes:

-

Membrane Preparation: A standardized amount of the prepared cell membranes.

-

Radioligand: A radioactive ligand that binds with high affinity to the benzodiazepine site (e.g., [³H]Flunitrazepam or [³H]Ro15-1788). The concentration of the radioligand is typically at or below its K d value.

-

Competitor Ligand (L-657,925): A range of concentrations of the unlabeled test compound (L-657,925) are added to compete with the radioligand for binding to the receptor.

-

Non-specific Binding Control: A set of tubes containing a high concentration of a non-radioactive, high-affinity benzodiazepine ligand (e.g., Diazepam or Clonazepam) to determine the amount of non-specific binding of the radioligand.

-

Total Binding Control: A set of tubes containing only the membrane preparation and the radioligand.

-

-

Incubation: The assay tubes are incubated at a specific temperature (e.g., 0-4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The specific binding data is plotted against the logarithm of the competitor ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

-

Kᵢ Calculation: The IC₅₀ value is converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

The binding of a ligand, such as L-657,925, to the benzodiazepine site of the GABA-A receptor allosterically modulates the receptor's function. This modulation influences the primary signaling pathway of the GABA-A receptor, which is the influx of chloride ions.

GABA-A receptors are ligand-gated ion channels. The binding of the endogenous neurotransmitter GABA to its recognition site on the receptor opens an integral chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Benzodiazepine site ligands can be classified based on their effect on GABA-A receptor function:

-

Agonists: Enhance the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This results in increased neuronal inhibition.

-

Antagonists: Bind to the benzodiazepine site but have no effect on their own. They block the effects of both agonists and inverse agonists.

-

Inverse Agonists: Have the opposite effect of agonists. They decrease the effect of GABA, leading to a reduced influx of chloride ions and a decrease in neuronal inhibition.

The specific effect of L-657,925 (agonist, antagonist, or inverse agonist) would determine its impact on this signaling pathway.

In-depth Technical Guide: Cellular and Molecular Effects of L-657,925

For the attention of: Researchers, scientists, and drug development professionals.

A comprehensive review of publicly available scientific literature and data repositories has revealed a significant lack of specific information regarding the cellular and molecular effects of the compound L-657,925. While initial inquiries sought to provide a detailed technical guide on its mechanism of action, quantitative data, and impact on signaling pathways, extensive searches have not yielded the specific experimental data required to construct such a document.

This guide will, therefore, provide a foundational understanding of the general concepts relevant to the likely, but unconfirmed, target of L-657,925: the dopamine (B1211576) D2 receptor and its downstream signaling pathways. This information is presented to offer a framework for potential future research and to describe the types of experimental approaches that would be necessary to elucidate the specific effects of L-657,925.

L-657,925: A Putative Dopamine D2 Receptor Antagonist

Based on limited and indirect references, L-657,925 is presumed to be a selective antagonist of the dopamine D2 receptor. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system and play a crucial role in various physiological processes, including motor control, motivation, reward, and cognition. The D2 receptor, specifically, is a primary target for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders.

The Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by a compound like L-657,925 would be expected to modulate downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Diagram: Putative Signaling Pathway of a D2 Receptor Antagonist

Caption: Putative mechanism of L-657,925 as a D2 receptor antagonist.

Quantitative Data: A Critical Gap

A thorough search for quantitative data such as binding affinities (Ki values) and functional potencies (IC50 or EC50 values) for L-657,925 proved unsuccessful. This information is fundamental for characterizing the compound's potency, selectivity, and therapeutic potential. The tables below are presented as templates for the types of data that would need to be generated through experimental work.

Table 1: Hypothetical Binding Affinity Profile of L-657,925 at Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | Data not available |

| Dopamine D2 | Data not available |

| Dopamine D3 | Data not available |

| Dopamine D4 | Data not available |

| Dopamine D5 | Data not available |

Table 2: Hypothetical Functional Potency of L-657,925

| Assay | IC50 (nM) |

| Dopamine-inhibited Adenylyl Cyclase Activity | Data not available |

| [35S]GTPγS Binding | Data not available |

Essential Experimental Protocols for Characterization

To ascertain the cellular and molecular effects of L-657,925, a series of well-established experimental protocols would need to be employed.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity and selectivity of L-657,925 for its target receptor(s).

-

Objective: To determine the equilibrium dissociation constant (Ki) of L-657,925 for dopamine receptor subtypes.

-

General Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the dopamine receptor subtype of interest (e.g., HEK293 or CHO cells) or from brain tissue known to be rich in these receptors (e.g., striatum).

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (L-657,925).

-

Separation and Detection: Separate the bound from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-657,925 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Diagram: Workflow for a Radioligand Binding Assay

Methodological & Application

Application Notes and Protocols for L-655,708 in Rodent Studies

A Note on L-657,925 vs. L-655,708: Initial searches for "L-657,925" did not yield relevant experimental protocols for rodent studies. It is highly probable that this was a typographical error and the intended compound was L-655,708 , a well-researched, selective inverse agonist for the α5 subunit-containing GABAA receptors. This document provides detailed application notes and protocols for L-655,708.

Introduction

L-655,708 is a potent and selective inverse agonist for the benzodiazepine (B76468) site on GABAA receptors that contain the α5 subunit. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. Due to its mechanism of action, L-655,708 has been investigated for its nootropic (cognition-enhancing) and antidepressant-like effects in various rodent models. These application notes provide detailed protocols for utilizing L-655,708 in rodent studies to investigate its effects on spatial learning and memory, as well as on depression-like behaviors.

Mechanism of Action: GABAA Receptor Signaling

L-655,708 acts as a negative allosteric modulator at the benzodiazepine binding site of α5 subunit-containing GABAA receptors. In the central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. L-655,708, by acting as an inverse agonist, reduces the activity of these GABAA receptors, thereby decreasing the inhibitory tone in neurons where α5-containing receptors are prevalent, such as the hippocampus. This disinhibition is thought to underlie its pro-cognitive and antidepressant-like effects.

Quantitative Data Summary

The following tables summarize the quantitative data from rodent studies investigating the efficacy of L-655,708.

Table 1: Efficacy of L-655,708 in Cognitive Enhancement (Morris Water Maze)

| Species | Dose (mg/kg) | Administration Route | Key Finding | Reference |

| Rat | Not specified | Not specified | Enhanced performance during acquisition and probe trial. | [1] |

| Mouse | 0.7 | Intraperitoneal | Prevented isoflurane-induced memory deficits in young mice. | [2] |

Table 2: Efficacy of L-655,708 in Antidepressant-like Effects (Forced Swim Test)

| Species | Dose (mg/kg) | Administration Route | Key Finding | Reference |

| Rat | 1 and 3 | Intraperitoneal | Decreased immobility and increased swimming time.[3] | [3] |

| Rat | 3 | Intraperitoneal | Sustained antidepressant-like effect for up to 7 days.[3] | [3] |

Experimental Protocols

The following are detailed protocols for assessing the cognitive-enhancing and antidepressant-like effects of L-655,708 in rodents.

Experimental Workflow

Morris Water Maze (MWM) for Spatial Learning and Memory

This protocol is designed to assess the effects of L-655,708 on spatial learning and memory in rodents.

a. Apparatus:

-

A circular pool (approximately 1.5-2.0 m in diameter and 0.6 m high) filled with water (20-24°C) made opaque with non-toxic white paint or milk powder.

-

An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's swim path and latency to find the platform.

-

Distinct visual cues placed around the room, visible from the pool.

b. Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the first trial.

-

Drug Administration: Administer L-655,708 (e.g., 0.7 mg/kg, intraperitoneally) or vehicle 30 minutes before the first trial of each day.

-

Acquisition Phase (e.g., 4-5 days):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the wall of the pool at one of four randomly chosen starting positions (North, South, East, West).

-

Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds before removing it.

-

The inter-trial interval should be approximately 15-20 minutes.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel start position.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

c. Data Analysis:

-

Acquisition Phase: Analyze the escape latency and path length to find the platform across days. A significant decrease in latency and path length indicates learning.

-

Probe Trial: Analyze the percentage of time spent in the target quadrant. A higher percentage of time in the target quadrant indicates better spatial memory.

Forced Swim Test (FST) for Antidepressant-like Effects

This protocol is used to evaluate the antidepressant-like properties of L-655,708.

a. Apparatus:

-

A transparent glass cylinder (e.g., 45 cm high, 20 cm in diameter).

-

Fill the cylinder with water (23-25°C) to a depth of approximately 30 cm, preventing the rodent from touching the bottom with its tail or paws.

-

A video camera to record the session for later scoring.

b. Procedure:

-

Drug Administration: Administer L-655,708 (e.g., 1 or 3 mg/kg, intraperitoneally) or vehicle 24 hours before the test session.[3]

-

Pre-test Session (Day 1 - for rats):

-

Place the rat in the cylinder for 15 minutes.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a state of immobility on the test day.

-

-

Test Session (Day 2 - for rats; a single session for mice):

-

Place the animal in the cylinder for a 5-6 minute session.

-

Record the entire session.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

c. Data Analysis:

-

Calculate the total time spent in immobility.

-

A significant decrease in immobility time in the L-655,708-treated group compared to the vehicle group is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be scored.

Conclusion

L-655,708 is a valuable pharmacological tool for investigating the role of α5-containing GABAA receptors in cognitive processes and mood regulation. The protocols outlined above provide a framework for conducting robust and reproducible rodent studies to evaluate the therapeutic potential of this compound. Careful attention to experimental detail and appropriate statistical analysis are crucial for obtaining meaningful results.

References

Dissolving L-657,925 for In Vitro Excellence: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of L-657,925, a potent thromboxane (B8750289) A2 (TXA2) receptor antagonist, for use in a variety of in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining accurate, reliable data.

Introduction to L-657,925

L-657,925 is a selective antagonist of the thromboxane A2 receptor (TP receptor), a member of the G-protein coupled receptor family. By blocking this receptor, L-657,925 effectively inhibits the downstream signaling cascade initiated by TXA2. This makes it a valuable tool for investigating physiological and pathological processes mediated by TXA2, such as platelet aggregation, vasoconstriction, and smooth muscle contraction. For accurate in vitro studies, the proper dissolution and handling of this compound are paramount.

Solubility and Recommended Solvents

The recommended solvent for preparing stock solutions of L-657,925 for in vitro biological assays is Dimethyl Sulfoxide (DMSO) . While other organic solvents like ethanol (B145695) or DMF may also be used, DMSO is generally preferred for its high solvating power for a wide range of small molecules. It is critical to use anhydrous, high-purity DMSO to prevent compound degradation and maintain the integrity of the stock solution.

Quantitative Solubility Data:

| Solvent | Solubility | Notes |

| DMSO | ≥ 10 mM | Based on common laboratory practice for similar compounds. It is recommended to start with a concentration of 10 mM and adjust as needed. |

| Ethanol | Limited | May be used for specific applications, but solubility is generally lower than in DMSO. |

| Water | Insoluble | L-657,925 is not soluble in aqueous solutions. |

Note: It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of L-657,925 in DMSO. The molecular weight of L-657,925 is 413.89 g/mol .

Materials:

-

L-657,925 powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of L-657,925 powder to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh out 4.14 mg of L-657,925 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the L-657,925 powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. In solvent, L-657,925 is stable for at least 6 months at -80°C and 1 month at -20°C.[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to prepare a working solution. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% .

Materials:

-

10 mM L-657,925 stock solution in DMSO

-

Sterile cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM L-657,925 stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform serial dilutions. For example, to achieve a final concentration of 10 µM in your assay:

-

First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM solution.

-

Next, add the desired volume of the 100 µM intermediate solution to your cell culture plate wells to reach the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

-

-

Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be performed. For instance, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can be detrimental to cells.

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

Signaling Pathway and Experimental Workflow

Thromboxane A2 Receptor Signaling Pathway

L-657,925 acts as an antagonist at the Thromboxane A2 (TP) receptor. The binding of the endogenous ligand, TXA2, to the TP receptor initiates a signaling cascade that is inhibited by L-657,925.

Figure 1: Simplified Thromboxane A2 signaling pathway inhibited by L-657,925.

General Experimental Workflow for an In Vitro Assay

The following diagram illustrates a typical workflow for an in vitro assay using L-657,925, such as a platelet aggregation assay or a smooth muscle contraction study.

Figure 2: General workflow for in vitro assays using L-657,925.

References

Unidentified Compound: L-657,925 in Behavioral Experiments

Despite extensive searches of chemical and pharmacological databases, the compound identifier "L-657,925" does not correspond to a known substance used in behavioral experiments. As a result, the requested detailed application notes and protocols regarding its dosage and use cannot be provided at this time.

Initial investigations into the scientific literature and various compound repositories have failed to yield any information on a substance designated as L-657,925. This suggests that the identifier may be inaccurate, incomplete, or an internal code not available in public-facing scientific databases. Without proper identification, determining the compound's mechanism of action, pharmacological profile, and safety data is impossible.

Providing dosage information, experimental protocols, and signaling pathway diagrams for an unknown substance would be irresponsible and potentially dangerous for researchers and subjects. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways are all contingent on the foundational knowledge of the compound .

Researchers, scientists, and drug development professionals are strongly advised to verify the correct chemical name, CAS number, or another standardized identifier for the compound of interest before proceeding with any experimental work. Accurate identification is the critical first step in accessing the necessary scientific literature to develop safe and effective experimental protocols.

Should a corrected or alternative identifier for this compound become available, a comprehensive report including the requested application notes, protocols, and diagrams can be compiled. Until then, the lack of information on "L-657,925" prevents the fulfillment of the original request.

Application Notes and Protocols for L-657,925 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-657,925 is a potent and selective antagonist of the G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial regulators of neuronal excitability and heart rate. As effectors of many G-protein coupled receptors (GPCRs), GIRK channels are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery. These application notes provide detailed protocols for the use of L-657,925 in electrophysiological studies to characterize its effects on GIRK channels.

Mechanism of Action

L-657,925 acts as an antagonist at GIRK channels, inhibiting the potassium current that is typically activated by the Gβγ subunits of Gi/o-coupled GPCRs. This inhibition leads to a reduction in membrane hyperpolarization, thereby increasing neuronal excitability. The primary application of L-657,925 in electrophysiology is to probe the function of GIRK channels in various cell types and to investigate the effects of their modulation on cellular and synaptic physiology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of L-657,925 for use in electrophysiology experiments.

| Parameter | Value | Channel Subtype | Experimental System |

| IC50 | ~100 nM | GIRK1/2 | Oocyte Expression |

| Working Concentration | 100 nM - 1 µM | N/A | Brain Slice Recordings |

| Solvent | DMSO | N/A | N/A |

| Storage | -20°C | N/A | N/A |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons or Heterologous Expression Systems

This protocol is designed to measure the effect of L-657,925 on GIRK currents activated by a GPCR agonist.

Materials:

-

Cells: Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293, CHO) expressing the GIRK channel subunits of interest (e.g., GIRK1 and GIRK2) and a relevant Gi/o-coupled GPCR (e.g., GABAB receptor, µ-opioid receptor).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

-

GPCR Agonist: e.g., Baclofen (for GABAB), DAMGO (for µ-opioid).

-

L-657,925 Stock Solution: 10 mM in DMSO.

-

Patch Pipettes: 3-5 MΩ resistance.

-

Electrophysiology Rig: Amplifier, digitizer, micromanipulator, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Solution Preparation: Prepare and filter all solutions on the day of the experiment.

-

Recording Setup:

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

-

Pull patch pipettes and fill with internal solution.

-

Obtain a whole-cell patch-clamp configuration on a target cell.

-

-

Data Acquisition:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a voltage ramp from -120 mV to +40 mV over 500 ms (B15284909) to elicit GIRK currents.

-

Establish a stable baseline recording of the current in the external solution.

-

Apply the GPCR agonist (e.g., 10 µM Baclofen) to activate the GIRK current. This should result in an inwardly rectifying potassium current.

-

Once a stable agonist-induced current is achieved, co-apply L-657,925 at the desired concentration (e.g., 100 nM).

-

Record the current in the presence of the agonist and L-657,925.

-

Wash out L-657,925 and then the agonist to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the peak inward current at a negative potential (e.g., -120 mV) in the presence of the agonist alone and with L-657,925.

-

Calculate the percentage of inhibition of the agonist-induced current by L-657,925.

-

Construct a concentration-response curve if multiple concentrations of L-657,925 are tested to determine the IC50.

-

Perforated Patch-Clamp Recordings in Brain Slices

This protocol is suitable for studying the effect of L-657,925 on native GIRK channels in a more intact system, preserving the intracellular signaling environment.

Materials:

-

Brain Slices: Acutely prepared brain slices (e.g., hippocampus, ventral tegmental area) from rodents (300-400 µm thick).

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubbled with 95% O2 / 5% CO2.

-

Internal Solution for Perforated Patch (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.1 EGTA. pH 7.2 with KOH. Add Amphotericin B (240 µg/mL) or Gramicidin (50-100 µg/mL) to the tip of the pipette.

-

GPCR Agonist and L-657,925: As in Protocol 1.

-

Recording Equipment: As in Protocol 1, with a setup for brain slice recording (e.g., submerged or interface chamber).

Procedure:

-

Slice Preparation: Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Visualize neurons using DIC or infrared microscopy.

-

Back-fill the patch pipette with internal solution, then tip-fill with the perforating agent-containing solution.

-

Approach a neuron and form a giga-ohm seal.

-

-

Perforation and Recording:

-

Monitor the access resistance until it stabilizes at a low level (typically < 50 MΩ), indicating successful membrane perforation.

-

Switch to current-clamp mode to measure the resting membrane potential and firing properties, or to voltage-clamp mode to measure currents.

-

-

Drug Application and Data Acquisition (Current-Clamp):

-

Record the baseline resting membrane potential and spontaneous firing rate.

-

Apply the GPCR agonist to induce hyperpolarization due to GIRK channel activation.

-

Co-apply L-657,925 and observe the change in membrane potential. L-657,925 should antagonize the agonist-induced hyperpolarization.

-

Wash out the drugs.

-

-

Data Analysis:

-

Measure the change in resting membrane potential in response to the agonist and the reversal of this effect by L-657,925.

-

Analyze changes in neuronal firing frequency if applicable.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of GIRK channel activation and a typical experimental workflow for testing L-657,925.

Caption: GIRK channel activation pathway and site of action for L-657,925.

Caption: Experimental workflow for characterizing L-657,925 effects.

Application Notes and Protocols for L-657,925 Administration in Animal Models of Alcoholism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor system is a critical mediator of the intoxicating and rewarding effects of ethanol (B145695).[1][2] Specifically, GABA-A receptors containing the α5 subunit have emerged as a promising target for the development of pharmacotherapies for alcohol use disorder.[1][3] Inverse agonists acting at the benzodiazepine (B76468) site of these receptors have been shown to selectively reduce alcohol self-administration without affecting the consumption of other rewards, such as sucrose.[3] Genetic studies further support the role of the α5 subunit, as knockout mice for this subunit exhibit reduced alcohol preference.[3] L-657,925, as a selective α5-GABA-A inverse agonist, is a valuable tool to further explore this mechanism.

Signaling Pathway

The administration of an α5-GABA-A receptor inverse agonist like L-657,925 is hypothesized to counteract the effects of ethanol at the neuronal level. Ethanol potentiates the function of GABA-A receptors, leading to increased inhibitory signaling. An inverse agonist would bind to the α5-containing GABA-A receptors and reduce their basal level of activity, thereby mitigating the excessive inhibition caused by ethanol and potentially reducing its reinforcing effects.

References

- 1. The role of GABAA receptors in the acute and chronic effects of ethanol: a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA(A) receptor modulation of the rewarding and aversive effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α5GABAA subunit-containing receptors and sweetened alcohol cue-induced reinstatement and active sweetened alcohol self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Binding Assay with L-657,925

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-657,925 is a potent and selective antagonist for the dopamine (B1211576) D2 receptor. Understanding the binding characteristics of compounds like L-657,925 is crucial for the development of novel therapeutics targeting the dopaminergic system, which is implicated in various neurological and psychiatric disorders. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of a compound for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D2 receptor, using L-657,925 as a reference compound.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission. Upon binding of an agonist, the D2 receptor couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), influencing neuronal excitability and gene expression.

Application of Dopamine Receptor Antagonists L-745,870 and L-741,626 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals